5-Methyl-1H-indazol-4-amine
Overview
Description
5-Methyl-1H-indazol-4-amine is a compound used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease . It is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for the treatment of kinase-related diseases .
Synthesis Analysis
The synthesis of 1H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Antimicrobial and Anticancer Activities
The synthesis of novel compounds from 5-Methyl-1H-indazol-4-amine has been shown to yield derivatives with promising antimicrobial activities. For instance, Bektaş et al. (2007) described the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, indicating the potential of this compound derivatives in combating microbial infections Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15, 2427-2438.
Additionally, Kattimani et al. (2013) explored the synthesis of novel 1,2,4-triazolin-3-one derivatives of this compound, demonstrating in vitro anticancerous action against various human tumor cell lines. This study underscores the compound's potential in the development of new anticancer agents Kattimani, P., Kamble, R., Kariduraganavar, M., Dorababu, A., & Hunnur, R. K. (2013). European journal of medicinal chemistry, 62, 232-240.
Chemical Synthesis and Material Science
Feroci et al. (2005) reported an efficient electrochemical synthesis method involving this compound, highlighting a clean method for the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2. This approach offers a green alternative for chemical synthesis, avoiding the use of toxic and harmful chemicals Feroci, M., Orsini, M., Sotgiu, G., Rossi, L., & Inesi, A. (2005). The Journal of organic chemistry, 70(19), 7795-7798.
In the realm of inorganic-organic hybrid materials, Guo et al. (2019) explored the synthesis of isopolymolybdate-based compounds using this compound derivatives. These compounds exhibit unique structures and properties, underscoring the potential of this compound in the development of novel materials with specific functionalities Guo, H., Gong, C., Zeng, X., Xu, H., Zeng, Q., Zhang, J., Zhong, Z., & Xie, J. (2019). Dalton transactions, 48(17), 5541-5550.
Advanced Synthetic Methodologies
- Slade et al. (2009) demonstrated regioselective protection and subsequent amine coupling reactions of indazoles, including this compound. This study provides insight into the selective manipulation of indazole compounds, which is crucial for the synthesis of complex molecules and pharmaceuticals Slade, D. J., Pelz, N., Bodnar, W., Lampe, J., & Watson, P. S. (2009). The Journal of organic chemistry, 74(16), 6331-6334.
Safety and Hazards
The safety data sheet for 5-Methyl-1H-indazol-4-amine indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Much effort has been spent in recent years to develop synthetic approaches to indazoles . Therefore, the future directions of 5-Methyl-1H-indazol-4-amine could be in the development of new drugs and therapeutic applications.
Mechanism of Action
Biochemical Pathways
The affected pathways could include signaling cascades, metabolic pathways, or cellular processes. Without specific information, we can’t pinpoint the exact pathways influenced by 5-Methyl-1H-indazol-4-amine. Researchers would need to investigate this further.
- Information on absorption is not available . Data regarding the volume of distribution is not accessible . Unfortunately, protein binding details remain undisclosed .
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability
: Indazole: a medicinally important heterocyclic moiety : [DrugBank: (2e)-N-Allyl-4-{3-(4-Bromophenyl)-5-Fluoro-1-Methyl-1h-Indazol-6-Yl … : [DrugBank: (2S)-1- (1H-INDOL-3-YL)-3- { 5- (3-METHYL-1H-INDAZOL-5-YL)PYRIDIN-3-YL …
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific functional groups present on the indazole molecule .
Cellular Effects
For instance, some indazole derivatives have been found to inhibit cell growth in certain cancer cell lines .
Molecular Mechanism
Indazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indazole derivatives have been reported to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives can interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Indazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-methyl-1H-indazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-7-6(8(5)9)4-10-11-7/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCAHTNLXQHIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598311 | |
Record name | 5-Methyl-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81115-60-8 | |
Record name | 5-Methyl-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-1H-INDAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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